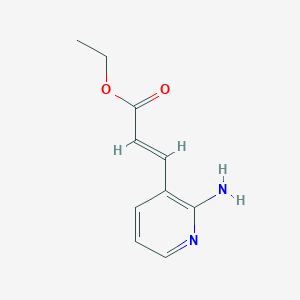
Ethyl 3-(2-aminopyridin-3-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Ethyl 3-(2-aminopyridin-3-yl)acrylate can be synthesized through various methods, including the regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, leading to good yields of ethyl 2-[(alkylamino)(cyano)methyl] acrylates, as reported by Arfaoui and Amri (2009) (Arfaoui & Amri, 2009). This process illustrates the compound's accessibility for further chemical transformations.
Molecular Structure Analysis
The molecular structure of ethyl 3-(2-aminopyridin-3-yl)acrylate has been detailed through various analytical techniques, including X-ray crystallography, which offers insights into its stereochemistry and molecular conformation. Studies such as those by Matos et al. (2016) on similar molecules underscore the role of noncovalent interactions in stabilizing the molecular structure and facilitating self-assembly processes (Matos et al., 2016).
Scientific Research Applications
Detoxification and Polymer Applications
Ethyl acrylate, including derivatives like Ethyl 3-(2-aminopyridin-3-yl)acrylate, plays a significant role in the field of polymer manufacturing. It's noteworthy for its reaction with glutathione (GSH) and protein, forming [14C]3-(glutathion-S-yl)ethylpropionate or covalently bound protein adducts, respectively. These reactions are crucial for understanding the detoxification mechanisms at low concentrations and the binding rates to various tissues, providing insights into its safety and applicability in polymer production (Potter & Tran, 1992).
Intermediate in Kinase Inhibitors
Ethyl 3-(2-aminopyridin-3-yl)acrylate derivatives have been identified as key intermediates in the synthesis of aurora 2 kinase inhibitors. The novel one-pot, three-component Wittig–S N Ar approach facilitates the efficient formation of new C(sp^2)–N and C(sp^2)–C(sp^2) double bonds, showcasing the compound's versatility in creating potent inhibitors for therapeutic use (Xu et al., 2015).
Polymerization and Material Science
Ethyl α-(aminomethyl)acrylate, structurally related to Ethyl 3-(2-aminopyridin-3-yl)acrylate, has been radically polymerized to yield pH/temperature-responsive materials. Such materials are pivotal for developing smart polymers that respond to environmental changes, highlighting the compound's potential in advanced material science applications (Kohsaka, Matsumoto, & Kitayama, 2015).
Reactivity and Synthesis
The reactivity of 2-aminopyridine with other compounds in the presence of ethyl acrylate has been extensively studied, leading to the synthesis of various complex molecules. Such reactions underline the role of Ethyl 3-(2-aminopyridin-3-yl)acrylate in facilitating diverse chemical syntheses, further expanding its utility in organic chemistry and drug development (Asadi et al., 2021).
properties
IUPAC Name |
ethyl (E)-3-(2-aminopyridin-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-7H,2H2,1H3,(H2,11,12)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDWGWHNSIAMNE-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(N=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(N=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-aminopyridin-3-yl)acrylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


